Fluorescein-PEG4-azide

Vue d'ensemble

Description

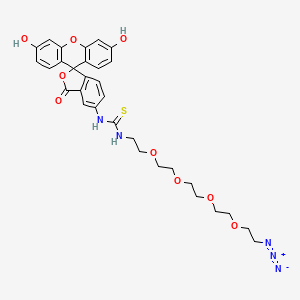

Fluorescein-PEG4-azide is a heterofunctional fluorescent dye derivative that contains an azide group. It is known for its green fluorescence with an excitation maximum at 494 nm and an emission maximum at 517 nm . The compound is widely used in various scientific research fields due to its ability to undergo Click Chemistry, which allows for efficient and specific chemical conjugation under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) spacer and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein-PEG4-azide primarily undergoes Click Chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions . These reactions are highly efficient and occur under mild conditions without the need for toxic catalysts.

Common Reagents and Conditions:

SPAAC Reaction: This reaction involves the use of cyclooctynes as the alkyne partner.

iEDDA Reaction: This reaction involves the use of tetrazines as the dienophile.

Major Products: The major products formed from these reactions are triazoles (from SPAAC) and pyridazines (from iEDDA), which are stable and can be further utilized in various applications .

Applications De Recherche Scientifique

Bioorthogonal Chemistry

Overview : Fluorescein-PEG4-azide is commonly utilized in bioorthogonal reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is advantageous because it allows for selective labeling of biomolecules without interfering with cellular processes.

Case Study : A study demonstrated the use of fluorescein-based ligands to activate synthetic gene expression responses in engineered cells. The researchers employed bioorthogonal ligation between tetrazine and trans-cyclooctene handles to immobilize fluorescein dyes on cell surfaces. This approach resulted in significant activation of gene expression in response to specific stimuli, showcasing the utility of this compound in controlling cellular functions through precise chemical interactions .

Fluorogenic Probes for Biomolecule Detection

Overview : this compound can serve as a fluorogenic probe that transforms non-fluorescent substrates into highly fluorescent products upon reaction with azides.

Data Table: Fluorogenic Reaction Characteristics

| Parameter | Value |

|---|---|

| Quantum Yield | >1000-fold increase |

| Emission Max | 493 nm |

| Stokes Shift | Large |

This property allows for sensitive detection of azide-modified biomolecules, enhancing imaging techniques in cellular studies. For instance, a modified dibenzocyclooctyne was shown to undergo rapid cycloadditions with azides, yielding fluorescent triazoles that significantly improved detection capabilities in protein labeling .

Cellular Imaging and Tracking

Overview : The incorporation of this compound into cellular imaging protocols has enabled researchers to visualize dynamic biological processes with high specificity and sensitivity.

Case Study : In a recent application, this compound was used to tag proteins within living cells. The study highlighted a two-step labeling scheme where an enzyme-mediated approach facilitated the conjugation of fluorescein to azide-containing proteins. This method allowed for real-time imaging of protein dynamics within cellular environments, providing insights into cellular mechanisms and interactions .

Synthetic Biology Applications

Overview : In synthetic biology, this compound has been employed to create custom sensing and response systems in engineered cells.

Case Study : Researchers designed synthetic Notch receptors that could be activated by fluorescein-conjugated ligands. The binding of these ligands triggered gene expression changes in response to environmental signals. This application demonstrates how this compound can be integrated into complex biological circuits to control gene expression dynamically .

Exosome Engineering

Overview : this compound plays a role in the engineering of exosomes for targeted delivery and bioimaging applications.

Data Table: Exosome Modification Techniques

| Technique | Description |

|---|---|

| Lipo-mediated Fusion | Combines liposomes with exosomes using PEG to create hybrids |

| Fluorescent Labeling | Utilizes fluorescein-conjugated azides for tracking exosome behavior |

Recent advancements have shown that modifying exosomes with fluorescein-labeled compounds enhances their utility as bioscaffolds for drug delivery and imaging agents, thereby improving therapeutic outcomes .

Mécanisme D'action

The mechanism of action of Fluorescein-PEG4-azide involves its ability to undergo Click Chemistry reactions, which allows for the efficient and specific conjugation of biomolecules. The azide group reacts with alkyne or tetrazine partners to form stable triazole or pyridazine linkages, respectively . This enables the compound to be used in various applications, such as molecular imaging and targeted drug delivery .

Comparaison Avec Des Composés Similaires

Fluorescein-PEG4-azide is unique due to its combination of a fluorescent dye, a PEG spacer, and an azide group. Similar compounds include:

Fluorescein-PEG4-amine: This compound contains an amine group instead of an azide group, which limits its use in Click Chemistry.

Fluorescein-PEG4-NHS ester: This compound contains an N-hydroxysuccinimide (NHS) ester group, which is used for amine coupling reactions but not for Click Chemistry.

Fluorescein-PEG4-maleimide: This compound contains a maleimide group, which is used for thiol coupling reactions.

This compound stands out due to its versatility in Click Chemistry, making it a valuable tool in various scientific research applications .

Activité Biologique

Fluorescein-PEG4-azide is a versatile compound recognized for its applications in bioconjugation and bioorthogonal chemistry. This article delves into its biological activity, focusing on its role as a PROTAC (Proteolysis Targeting Chimera) linker, its efficacy in cellular labeling, and its potential in various biomedical applications.

Molecular Structure:

- Molecular Formula: C31H33N5O9S

- Molecular Weight: 651.69 g/mol

- CAS Number: 1454662-54-4

Functional Groups:

this compound contains an azide group that enables it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

This compound acts primarily as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. One end of the PROTAC binds to a target protein, while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system .

Bioconjugation Applications:

The azide functionality allows for specific labeling of biomolecules, enabling visualization and tracking within biological systems. This is particularly useful in live-cell imaging and studying protein interactions .

In Vitro Studies

This compound has demonstrated significant biological activity in various cellular assays:

- Cellular Labeling Efficiency:

- PROTAC Development:

- Fluorescence Characteristics:

Case Studies

Case Study 1: Targeted Protein Degradation

A study explored the use of this compound in developing a PROTAC targeting a specific oncogene. The resulting compound demonstrated effective degradation of the target protein within 24 hours of treatment in vitro, leading to reduced cell proliferation in cancer cell lines .

Case Study 2: Live Cell Imaging

In another investigation, this compound was employed to label glycoproteins on the surface of live cells. The study reported that cells treated with the compound exhibited a four-fold increase in fluorescence intensity compared to untreated controls, confirming its utility as a bioorthogonal probe .

Comparative Analysis

| Property | This compound | Other Azide Compounds |

|---|---|---|

| Molecular Weight | 651.69 g/mol | Varies |

| Click Chemistry Type | CuAAC & SPAAC | CuAAC |

| Applications | PROTAC synthesis & imaging | Varies |

| Fluorescence Intensity | High | Moderate to High |

Propriétés

IUPAC Name |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBMQXVHSKEUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.